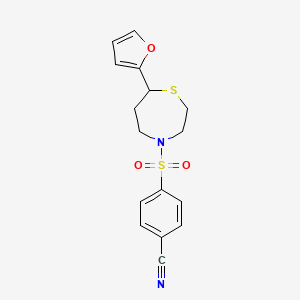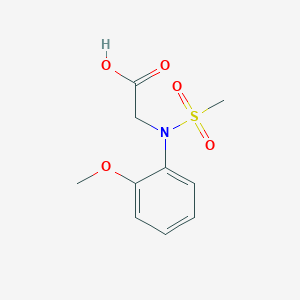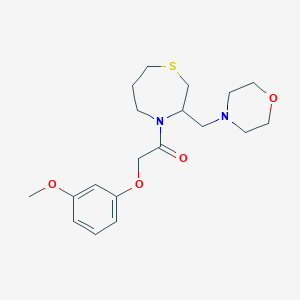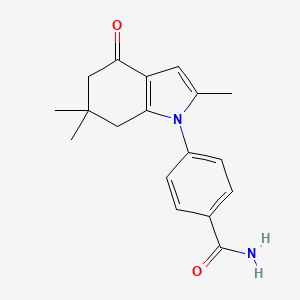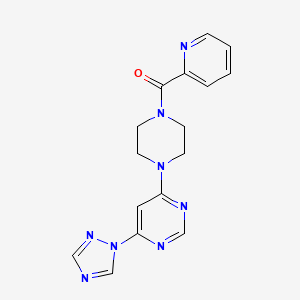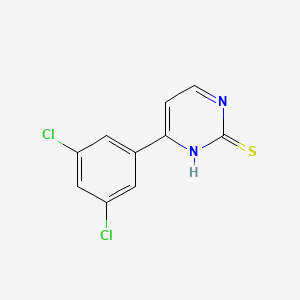
4-(3,5-Dichlorophenyl)pyrimidine-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-Dichlorophenyl)pyrimidine-2-thiol is a heterocyclic compound with the molecular formula C10H6Cl2N2S and a molecular weight of 257.14 g/mol This compound is characterized by the presence of a pyrimidine ring substituted with a 3,5-dichlorophenyl group and a thiol group at the 2-position
Vorbereitungsmethoden
The synthesis of 4-(3,5-Dichlorophenyl)pyrimidine-2-thiol typically involves the reaction of 3,5-dichlorobenzonitrile with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
4-(3,5-Dichlorophenyl)pyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or sulfonic acid derivatives.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(3,5-Dichlorophenyl)pyrimidine-2-thiol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 4-(3,5-Dichlorophenyl)pyrimidine-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. This interaction can disrupt various cellular processes, leading to the compound’s biological effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate protein function is a key aspect of its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
4-(3,5-Dichlorophenyl)pyrimidine-2-thiol can be compared with other similar compounds, such as:
4-(3,5-Dichlorophenyl)pyrimidine-2-amine: Similar structure but with an amine group instead of a thiol group.
4-(3,5-Dichlorophenyl)pyrimidine-2-methanol: Contains a hydroxyl group instead of a thiol group.
4-(3,5-Dichlorophenyl)pyrimidine-2-sulfonic acid: The thiol group is oxidized to a sulfonic acid group.
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The presence of the thiol group in this compound makes it unique, as it can participate in specific reactions and interactions that other similar compounds cannot.
Eigenschaften
IUPAC Name |
6-(3,5-dichlorophenyl)-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2S/c11-7-3-6(4-8(12)5-7)9-1-2-13-10(15)14-9/h1-5H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSKCASVBUJGLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)N=C1)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3,4-dichlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2461185.png)
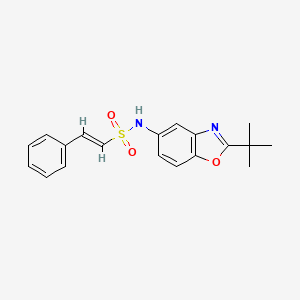
![N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)[4-(METHYLSULFANYL)PHENYL]METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE](/img/structure/B2461187.png)
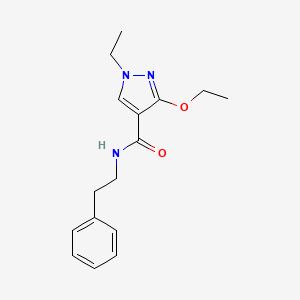
![5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1-methyl-2,6-dioxo-4-phenyl-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2461190.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylthio)benzamide](/img/structure/B2461191.png)
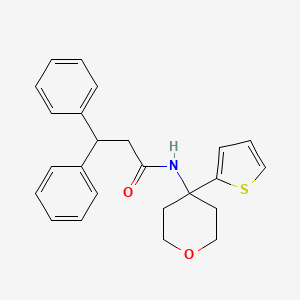
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)azetidine-3-carboxamide](/img/structure/B2461194.png)
![Spiro[piperidine-4,3'-[3H]pyrrolo[3,2-b]pyridine]-1-carboxylic acid, 1',2'-dihydro-2'-oxo-, 1,1-dimethylethyl ester](/img/structure/B2461195.png)
